molecular formula C11H15ClN4 B12057744 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride

Cat. No.: B12057744
M. Wt: 238.72 g/mol
InChI Key: ACFNVKKYJRDMAS-UHFFFAOYSA-M
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Description

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions .

Preparation Methods

The synthesis of 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride involves the reaction of imidazole with 3-bromopropionitrile under specific conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Chemical Reactions Analysis

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride exerts its effects involves its ionic nature and the presence of nitrile groups. These features allow it to interact with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The compound can also participate in electron transfer reactions, making it useful in catalytic processes .

Comparison with Similar Compounds

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is unique due to its dual nitrile functionality and imidazolium core. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

4-[3-(3-cyanopropyl)imidazol-3-ium-1-yl]butanenitrile;chloride

InChI

InChI=1S/C11H15N4.ClH/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;/h9-11H,1-4,7-8H2;1H/q+1;/p-1

InChI Key

ACFNVKKYJRDMAS-UHFFFAOYSA-M

Canonical SMILES

C1=C[N+](=CN1CCCC#N)CCCC#N.[Cl-]

Origin of Product

United States

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